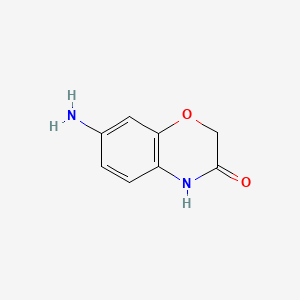
Ethyl 2-(Boc-amino)oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a chemical compound with a molecular formula of C6H8N2O3 . It is a derivative of oxazole with a carboxylate ester and an amino group protected by a tert-butoxycarbonyl (BOC) group . It is an intermediate used in the preparation of inhibitors of Akt activity useful in the treatment of cancer and arthritis .
Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O3 . The InChI Key is NBABLVASYFPOEV-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)C1=COC(N)=N1 .Physical And Chemical Properties Analysis
This compound is a white to pale yellow or pale cream powder . It has a melting point between 135.0-147.0°C . The assay (HPLC) is ≥94.0% .科学的研究の応用
Cationic Poly(2-oxazoline) Hydrogels for Reversible DNA Binding
A study by Hartlieb et al. (2013) introduced a new 2-oxazoline monomer with a Boc-protected amino group, which upon polymerization and subsequent deprotection, demonstrated the ability to form complexes with DNA. This finding is significant for biotechnology, particularly in the development of materials for DNA immobilization and release, which could be useful in gene therapy and molecular diagnostics (Hartlieb et al., 2013).
Stereoselective Synthesis of anti-2-Oxazolidinones
Madhusudhan et al. (2003) reported the stereoselective synthesis of ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates using a specific cyclization method. This synthesis pathway highlights the compound's role in producing stereochemically complex structures, which are valuable in medicinal chemistry and drug design (Madhusudhan et al., 2003).
Expanding the Chemical Space of sp3-enriched Oxazoles
Slobodyanyuk et al. (2019) developed an efficient method for preparing sp3-enriched 4,5-disubstituted oxazoles, starting from ethyl oxazole-4-carboxylates. This research opens new avenues for the synthesis of oxazole derivatives with potential applications in drug discovery and synthetic chemistry (Slobodyanyuk et al., 2019).
Conformationally Restricted Amino Acids Based on Pyrrolidinyl/Piperidinyloxazole Motifs
Artamonov et al. (2015) synthesized a stereolibrary of oxazole-containing amino acids, which are valuable building blocks for peptidomimetics and drug discovery. These compounds, derived from reactions involving Ethyl 2-(Boc-amino)oxazole-4-carboxylate, are instrumental in creating molecules with constrained conformations, which is crucial for developing more selective and potent therapeutic agents (Artamonov et al., 2015).
Ruthenium-catalyzed Synthesis of 5-amino-1,2,3-triazole-4-carboxylates
Ferrini et al. (2015) demonstrated a ruthenium-catalyzed synthesis method for protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid, using this compound. This method is significant for the preparation of triazole-based scaffolds, which are important in pharmaceutical chemistry due to their presence in compounds with various biological activities (Ferrini et al., 2015).
作用機序
Target of Action
Ethyl 2-(Boc-amino)oxazole-4-carboxylate, also known as 4-Oxazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, is a chemical compound with the molecular formula C6H8N2O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be an intermediate used in the preparation of inhibitors of akt activity . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Result of Action
As an intermediate in the synthesis of akt inhibitors, it may contribute to the induction of apoptosis and reduction of cell proliferation .
生化学分析
Biochemical Properties
It is known that the compound plays a role in biochemical reactions, particularly in the inhibition of Akt activity
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-17-9(12-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIWWYRMCONFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

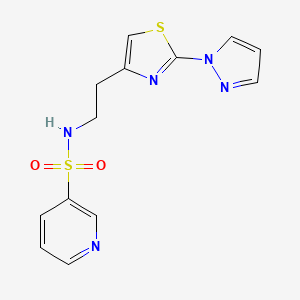
![3-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2934546.png)
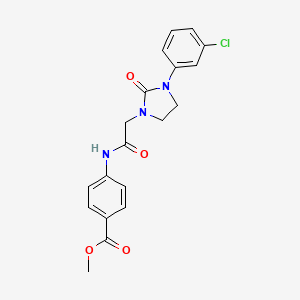
![3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2934548.png)
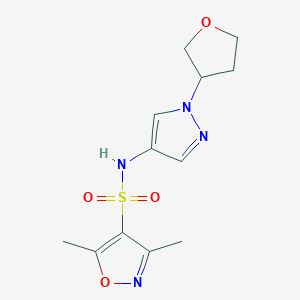
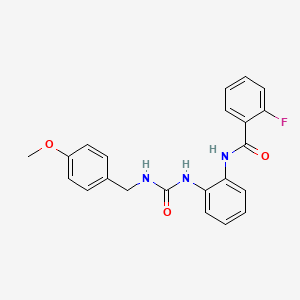
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)
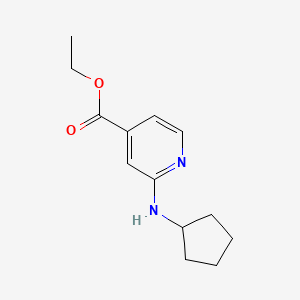
![4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2934558.png)
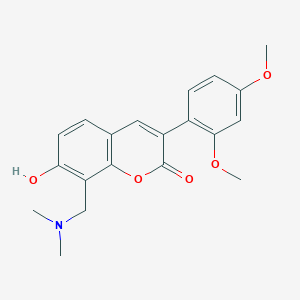
![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2934562.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2934565.png)
